molecular formula C22H26N4O3 B15118440 7-Methoxy-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

7-Methoxy-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B15118440
M. Wt: 394.5 g/mol
InChI Key: FPJAAIQFMXKRGZ-UHFFFAOYSA-N
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Description

7-Methoxy-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Methylating Agents: Dimethyl sulfate, methyl iodide.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 7-Methoxy-3-({1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes and signaling pathways . Detailed studies on its binding affinity and interaction with target proteins are ongoing to elucidate its precise mechanism of action .

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

7-methoxy-3-[[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C22H26N4O3/c1-24-8-5-17(11-21(24)27)13-25-9-6-16(7-10-25)14-26-15-23-20-12-18(29-2)3-4-19(20)22(26)28/h3-5,8,11-12,15-16H,6-7,9-10,13-14H2,1-2H3

InChI Key

FPJAAIQFMXKRGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC

Origin of Product

United States

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